molecular formula C11H19NO4 B1398726 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate CAS No. 898228-37-0

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

Cat. No. B1398726
M. Wt: 229.27 g/mol
InChI Key: PRWCITKRUVKOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate” is a chemical compound used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The empirical formula of this compound is C10H17NO4 . The molecular weight is 215.25 . The InChI key is SECFRXGVLMVUPD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C . The SMILES string is CC © ©OC (N (C1)CC1C (OC)=O)=O .

Scientific Research Applications

Hydroformylation and Synthesis of Amino Acid Derivatives

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate derivatives have been used in hydroformylation reactions, leading to the formation of important intermediates for the synthesis of homochiral amino acid derivatives. This process achieves high diastereoselectivities, indicating its potential in producing specific enantiomers of amino acids, which are valuable in pharmaceutical and chemical synthesis (Kollár & Sándor, 1993).

Diastereoselective Alkylation

The compound and its derivatives have been used in diastereoselective alkylation processes. This research area focuses on synthesizing specific diastereomers of oxazolidines by altering protection steps, which is essential in creating certain pharmaceutical compounds (Koskinen, Saarenketo & Straub, 2004).

Asymmetric Synthesis of Piperidine Derivatives

A method for the asymmetric synthesis of piperidine derivatives using 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate as an intermediate has been developed. This process is important in the synthesis of nociceptin antagonists, highlighting its potential in developing new therapeutic agents (Jona et al., 2009).

Synthesis of Azetidine Medicinal Intermediates

The synthesis of azetidine intermediates, derived from 1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, has been explored as a method to create new pharmaceutical compounds. These intermediates are crucial in the development of a range of drugs (Yang, 2010).

Development of New Synthetic Methods

Research has also focused on developing new synthetic methods using these compounds, which are instrumental in creating a variety of chemical structures essential in drug development and other applications in chemistry (Liu et al., 2017).

Safety And Hazards

The compound is classified as an acute toxin (4 Oral) and is labeled with the GHS07 pictogram . It is also classified as a combustible liquid (Storage Class Code 10) .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(4,7-12)8(13)15-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWCITKRUVKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725577
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate

CAS RN

898228-37-0
Record name 1-tert-Butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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